The Function and Mechanism of CYP4Z1-IN-2: A Technical Overview
The Function and Mechanism of CYP4Z1-IN-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYP4Z1-IN-2, also identified as compound 7 or chemically named 8-[(1H-benzotriazol-1-yl)amino]octanoic acid, is a potent and selective inhibitor of the human cytochrome P450 enzyme CYP4Z1.[1][2] This enzyme is of significant interest in oncological research due to its overexpression in certain cancers, particularly breast cancer, and its association with tumor progression.[2] This document provides a comprehensive technical guide on the function, mechanism of action, and experimental evaluation of CYP4Z1-IN-2.
Core Function and Mechanism of Action
CYP4Z1-IN-2 functions as a mechanism-based inactivator of the CYP4Z1 enzyme.[2][3] This means that the compound itself is a substrate for the enzyme, and upon catalytic conversion, it generates a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation. This targeted inhibition of CYP4Z1's metabolic activity is the primary function of CYP4Z1-IN-2.
The development of CYP4Z1-IN-2 was based on mimicking the natural fatty acid substrates of CYP4Z1 and incorporating a bioactivatable pharmacophore, 1-aminobenzotriazole (ABT).[2] The enzyme metabolizes arachidonic acid to produce 14,15-epoxyeicosatrienoic acid (14,15-EET), a signaling molecule implicated in cellular proliferation, migration, and angiogenesis.[2] By inhibiting CYP4Z1, CYP4Z1-IN-2 effectively reduces the production of 14,15-EET in cancer cells, thereby impeding these pro-tumorigenic processes.[2]
Quantitative Data Summary
The inhibitory potency and kinetic parameters of CYP4Z1-IN-2 have been characterized through various in vitro assays. The key quantitative data are summarized in the tables below for clear comparison.
| Parameter | Value | Assay Condition | Reference |
| Ki | 2.2 μM | Reversible Inhibition Constant | [1][4][5] |
| IC50 | 5.9 μM | CYP4Z1-mediated Luc-BE O-debenzylation | [4][5] |
| Shifted IC50 | 60-fold lower than ABT | Time-dependent inhibition | [2] |
| kinact | 0.15 min-1 | Rate of inactivation | [2] |
| Partition Ratio | 14 | Efficiency of inactivation | [2] |
Table 1: In Vitro Inhibitory Activity of CYP4Z1-IN-2 against CYP4Z1
| Study Type | Animal Model | Dose | Key Findings | Reference |
| Pharmacokinetics | Rat | 10 mg/kg (IV bolus) | - Biphasic time-concentration profile- Relatively low clearance- Prolonged elimination half-life | [3][6] |
| Metabolism | Rat | 10 mg/kg (IV bolus) | - Major metabolites are products of β-oxidation- A metabolite (–(CH2)2 product) is also a CYP4Z1 MBI | [3][6] |
| Off-target Effects | Rat | 10 mg/kg (IV bolus) | - Minimal off-target CYP inactivation in liver and kidney microsomes- No indication of acute toxicity from standard clinical chemistries | [6] |
Table 2: In Vivo Characterization of CYP4Z1-IN-2 (as 8-BOA)
Signaling Pathway and Mechanism of Inhibition
The inhibitory action of CYP4Z1-IN-2 disrupts the downstream signaling initiated by the enzymatic products of CYP4Z1. A simplified representation of this pathway and the point of inhibition is depicted below.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of CYP4Z1-IN-2.
CYP4Z1 Inhibition Assay (IC50 Determination)
-
System: Recombinant human CYP4Z1 co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).
-
Substrate: A fluorogenic or luminogenic probe substrate, such as Luciferin-BE (Luciferin-benzyl ether), is used.
-
Procedure:
-
A reaction mixture is prepared containing the recombinant enzyme, a buffer system (e.g., potassium phosphate buffer), and varying concentrations of CYP4Z1-IN-2.
-
The reaction is initiated by the addition of the substrate and an NADPH-generating system.
-
The mixture is incubated at 37°C for a specified time.
-
The reaction is stopped, and the product formation (e.g., fluorescence or luminescence) is measured using a plate reader.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Mechanism-Based Inactivation (Ki and kinact Determination)
-
Pre-incubation: Recombinant CYP4Z1 is pre-incubated with various concentrations of CYP4Z1-IN-2 in the presence of an NADPH-generating system for different time intervals.
-
Dilution and Activity Measurement:
-
At each time point, an aliquot of the pre-incubation mixture is diluted into a secondary reaction mixture containing a high concentration of a probe substrate (e.g., Luciferin-BE).
-
The residual enzyme activity is measured as described in the IC50 determination protocol.
-
-
Data Analysis:
-
The natural logarithm of the percentage of remaining activity is plotted against the pre-incubation time for each inhibitor concentration.
-
The apparent first-order rate constants of inactivation (kobs) are determined from the slopes of these plots.
-
The kinact (maximal rate of inactivation) and Ki (inhibitor concentration at half-maximal inactivation) are determined by plotting kobs against the inhibitor concentration and fitting the data to the Michaelis-Menten equation for enzyme inactivation.
-
Inhibition of 14,15-EET Production in Breast Cancer Cells
-
Cell Culture: T47D breast cancer cells transfected to overexpress CYP4Z1 are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of CYP4Z1-IN-2 for a specified duration.
-
Metabolite Extraction:
-
The cell culture medium and/or cell lysates are collected.
-
Lipids, including 14,15-EET, are extracted using a suitable organic solvent extraction method (e.g., solid-phase extraction).
-
-
Quantification by LC-MS/MS:
-
The extracted metabolites are analyzed and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
A standard curve of known concentrations of 14,15-EET is used for absolute quantification.
-
The levels of 14,15-EET in treated cells are compared to those in vehicle-treated control cells.
-
Experimental Workflow Visualization
The general workflow for characterizing a novel CYP4Z1 inhibitor like CYP4Z1-IN-2 is outlined in the diagram below.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, metabolism and off-target effects in the rat of 8-[(1H- benzotriazol-1-yl)amino]octanoic acid, a selective inhibitor of human cytochrome P450 4Z1: β-oxidation as a potential augmenting pathway for inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
